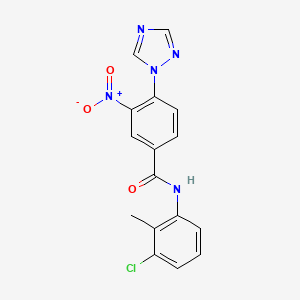

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Description

N-(3-Chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS: 338397-12-9) is a synthetic small molecule with the molecular formula C₁₅H₁₀ClN₅O₃ and a molecular weight of 343.73 g/mol . Its structure features a benzenecarboxamide core substituted with a nitro group at position 3, a 1H-1,2,4-triazol-1-yl group at position 4, and an N-linked 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c1-10-12(17)3-2-4-13(10)20-16(23)11-5-6-14(15(7-11)22(24)25)21-9-18-8-19-21/h2-9H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWRUQDHBFODBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, with CAS number 338408-02-9, belongs to a class of compounds known for their potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features that may contribute to its pharmacological properties, including antibacterial and antifungal activities.

- Molecular Formula : C₁₆H₁₂ClN₅O₃

- Molecular Weight : 357.75 g/mol

- Structural Characteristics : The presence of a nitro group and a triazole moiety is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing primarily on its antimicrobial properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that compounds containing the 3-nitro-1,2,4-triazole nucleus exhibit notable antibacterial effects against a range of pathogens. A study screening various derivatives against the ESKAPE panel of bacteria—known for their antibiotic resistance—showed promising results for compounds similar to this compound.

| Pathogen | MIC (µg/mL) | Comparison (Ciprofloxacin) |

|---|---|---|

| E. faecium | 2 | 12 |

| K. pneumoniae | 4 | 8 |

| A. baumannii | 8 | 16 |

| E. aerogenes | 4 | 8 |

| S. aureus | 6 | 18 |

These results suggest that the compound exhibits activity comparable to or better than established antibiotics like ciprofloxacin against certain strains of bacteria .

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:

- Inhibition of Ergosterol Biosynthesis : Similar compounds have been noted to interfere with ergosterol biosynthesis in fungal pathogens.

- Activation by Nitroreductase Enzymes : The nitro group can be reduced by bacterial nitroreductases, leading to the generation of reactive intermediates that can damage cellular components .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

- Study on Antibacterial Properties :

- Antifungal Activity Assessment :

- Toxicity and Safety Evaluations :

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related derivatives, as outlined below:

Structural Analogues with Varying Aromatic Substituents

Key Insights :

- Pyrazole substitution () may reduce interactions with fungal cytochrome P450 enzymes, critical for antifungal activity .

Analogues with Modified Linker Groups

Key Insights :

- Urea linkers () provide additional hydrogen-bonding sites, which could improve target binding affinity in antifungal applications .

- The α,β-unsaturated ketone in Nexinhib20 () may enable covalent interactions with biological nucleophiles, a mechanism absent in the target compound .

Analogues with Agrochemical Relevance

| Compound Name | Core Structure | Key Functional Groups | Use | Reference |

|---|---|---|---|---|

| Triadimefon () | 1,2,4-Triazole | 4-Chlorophenoxy, butanone | Fungicide | |

| Flutolanil () | Benzamide | Trifluoromethyl, isopropoxy | Fungicide |

Key Insights :

- The target compound shares a triazole–benzamide scaffold with flutolanil (), a known fungicide, suggesting similar modes of action (e.g., succinate dehydrogenase inhibition) .

- Triadimefon () highlights the importance of the triazole ring in agrochemicals, though its phenoxy group confers distinct pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with a chlorinated aniline derivative. For example, reacting 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoyl chloride with 3-chloro-2-methylaniline in anhydrous dichloromethane or acetonitrile under nitrogen atmosphere. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., nitro and triazole substituents cause distinct deshielding).

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Cross-referencing with analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) ensures accuracy .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro antifungal screens (e.g., against Candida albicans or Aspergillus fumigatus) using broth microdilution assays (CLSI M27/M38 guidelines). Triazole-containing compounds often target fungal cytochrome P450 lanosterol 14α-demethylase. Include positive controls like fluconazole and assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents:

- Replace the 3-nitro group with electron-withdrawing groups (e.g., CF3) to enhance membrane permeability.

- Vary triazole substitution patterns (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to alter target binding kinetics.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with fungal CYP51 enzymes. Validate predictions via enzyme inhibition assays .

Q. What computational methods predict its metabolic stability and toxicity?

- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or ProTox-II. Key parameters:

- Metabolic Sites : Nitro groups are prone to reduction; triazole rings may undergo oxidative cleavage.

- CYP450 Inhibition : Check for interactions with human CYP3A4/2C9 isoforms to avoid off-target effects.

Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. How does pH influence its stability in agricultural formulations?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 4–9. Monitor degradation via HPLC-UV (λ = 254 nm). Nitro groups may hydrolyze under alkaline conditions (pH >8), forming nitroso intermediates. Buffer systems (e.g., citrate-phosphate) stabilize the compound in acidic environments .

Q. What advanced analytical techniques resolve spectral data contradictions (e.g., overlapping NMR signals)?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic protons. For example, HMBC correlations between triazole protons and adjacent carbons can distinguish positional isomers. Compare with reference data from structurally similar compounds like N-(4-chlorophenethyl)-4-nitrobenzamide .

Q. How can researchers differentiate its mode of action from commercial triazole fungicides?

- Methodological Answer : Perform competitive binding assays using radiolabeled [14C]-fluconazole. If the compound displaces fluconazole from fungal CYP51, it shares a similar mechanism. Alternatively, use RNA-seq to identify differentially expressed genes in treated fungi, highlighting unique pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.